tert-butyl 5,7-dimethyl-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate
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Overview
Description
tert-Butyl 5,7-dimethyl-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its unique structure, which includes a tert-butyl ester group and two methyl groups at positions 5 and 7 of the naphthyridine ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5,7-dimethyl-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-dimethylpyridine with tert-butyl acetoacetate in the presence of a base such as sodium hydride. The reaction proceeds through a series of steps, including condensation, cyclization, and esterification, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5,7-dimethyl-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthyridine-1-carboxylic acid derivatives, while reduction can produce dihydro or tetrahydro naphthyridine derivatives .
Scientific Research Applications
tert-Butyl 5,7-dimethyl-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 5,7-dimethyl-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 7-chloro-3,4-dihydro-1,8-naphthyridine-1-carboxylate
- tert-Butyl 7-(2-hydroxyethyl)-3,4-dihydro-1,8-naphthyridine-1-carboxylate
Uniqueness
tert-Butyl 5,7-dimethyl-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate is unique due to the presence of methyl groups at positions 5 and 7, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other naphthyridine derivatives and may contribute to its specific applications and properties .
Properties
Molecular Formula |
C15H22N2O2 |
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Molecular Weight |
262.35 g/mol |
IUPAC Name |
tert-butyl 5,7-dimethyl-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O2/c1-10-9-11(2)16-13-12(10)7-6-8-17(13)14(18)19-15(3,4)5/h9H,6-8H2,1-5H3 |
InChI Key |
UDNKEOMCCRLBEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1CCCN2C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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